Lysergol
Overview
Description
Lysergol is an alkaloid belonging to the ergoline family. It is found in certain species of fungi, particularly those within the Claviceps genus, and in the morning glory family of plants, including Rivea corymbosa, Argyreia nervosa, and Ipomoea violacea . This compound is known for its interaction with serotonin receptors, which has implications for its potential pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of lysergol involves several key steps:
Synthesis of a chiral 1,3-amino alcohol: This is achieved via a palladium(0) and indium(I)-mediated reductive coupling reaction between L-serine-derived 2-ethynylaziridine and formaldehyde.
Nozaki-Hiyama-Kishi (NHK) reaction: This involves the reaction of an indole-3-acetaldehyde with iodoalkyne, mediated by chromium(II) and nickel(0).
Domino cyclization: A palladium(0)-catalyzed domino cyclization of an amino allene bearing a bromoindolyl group constructs the C/D ring system of the ergot alkaloid skeleton.
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Claviceps species under controlled conditions to harvest the alkaloid. The extraction and purification processes are then carried out to isolate this compound from the fungal biomass .
Chemical Reactions Analysis
Lysergol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form lysergic acid, a precursor for many ergoline derivatives.
Reduction: Reduction reactions can convert this compound to dihydrothis compound.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen and hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Lysergic acid.
Reduction: Dihydrothis compound.
Substitution: Various O-acylated and N-substituted derivatives.
Scientific Research Applications
Lysergol has diverse applications in scientific research:
Mechanism of Action
Lysergol acts as a partial agonist at serotonin 5-HT1A receptors, modulating serotonin signaling in the brain . This interaction is linked to its potential antidepressant and anxiolytic effects. Additionally, this compound exhibits antimicrobial properties by inhibiting the growth of various bacteria and fungi .
Comparison with Similar Compounds
Lysergol is compared with other ergoline alkaloids such as:
Lysergic acid: A precursor to this compound and other derivatives.
Dihydrothis compound: A reduced form of this compound with similar pharmacological properties.
Ergine: Another ergoline alkaloid with distinct pharmacological effects.
Uniqueness of this compound: this compound’s unique interaction with serotonin receptors and its diverse range of biological activities, including antimicrobial and antioxidant properties, distinguish it from other ergoline alkaloids .
Properties
IUPAC Name |
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3/t10-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXJFIJYBLJTMK-MEBBXXQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602-85-7, 1413-67-8 | |
Record name | Lysergol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysergol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001413678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-didehydro-6-methylergoline-8β-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYSERGOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTR684Z1AZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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